L-苯丙氨酸,3-溴-,盐酸盐

描述

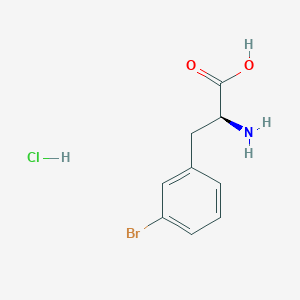

L-Phenylalanine, 3-bromo-, hydrochloride is a derivative of phenylalanine . It is a white to off-white powder . It is used in research and development .

Molecular Structure Analysis

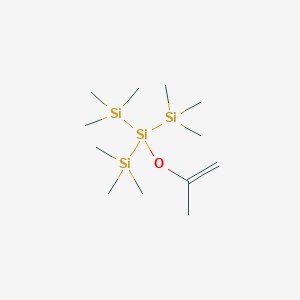

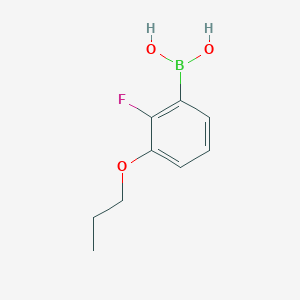

The molecular formula of L-Phenylalanine, 3-bromo-, hydrochloride is C9H10BrNO2 . The InChI code is 1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 .Physical And Chemical Properties Analysis

L-Phenylalanine, 3-bromo-, hydrochloride is a solid at room temperature . It has a molecular weight of 244.09 . It is slightly soluble in water . The predicted boiling point is 368.4±32.0 °C and the predicted density is 1.588±0.06 g/cm3 .科学研究应用

Biotechnology: Genetic Engineering for Enhanced Production

In biotechnology, genetic engineering techniques have been employed to enhance the production of L-Phenylalanine in Escherichia coli. By inactivating the phosphotransferase system (PTS) and optimizing glucose uptake, researchers have increased the supply of precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), leading to a significant increase in L-Phenylalanine titer .

Enzyme Engineering: Phenylalanine Ammonia-Lyases

The compound has been used in enzyme engineering, specifically with phenylalanine ammonia-lyases (PALs). These enzymes are crucial for producing valuable di-substituted substrates like L-DOPA precursors. Through rational design and saturation mutagenesis, PALs have been tailored to improve activity towards substrates such as 3-bromo-4-methoxy-phenylalanine .

Pharmaceuticals: Drug Precursor

L-Phenylalanine derivatives are extensively used in pharmaceuticals. The 3-bromo variant serves as a precursor for developing drugs with anti-inflammatory properties and for producing central nervous system neuropeptides and HIV protease inhibitors .

Food Industry: Aspartame Production

This compound is also pivotal in the food industry as a precursor for the low-calorie sweetener aspartame. The annual demand for L-Phenylalanine is substantial due to its use in aspartame, which requires over 30,000 tons annually .

Chemical Synthesis: Bioconversion Processes

Research has been conducted on bioconversion processes that synthesize L-Phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol. This opens up possibilities for cost-effective and efficient production methods .

Peptide Synthesis: Lanthipeptides

In peptide synthesis, L-Phenylalanine, 3-bromo-, hydrochloride is applied in the removal of leader peptides from lanthipeptides by incorporating a hydroxy acid. This application is crucial for the production of lanthipeptides, which have various therapeutic uses .

安全和危害

L-Phenylalanine, 3-bromo-, hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place with the container kept tightly closed .

属性

IUPAC Name |

(2S)-2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWIBMCVLBZBLR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718806 | |

| Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine, 3-bromo-, hydrochloride | |

CAS RN |

615535-65-4 | |

| Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)

![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)

![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)

![3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1441825.png)